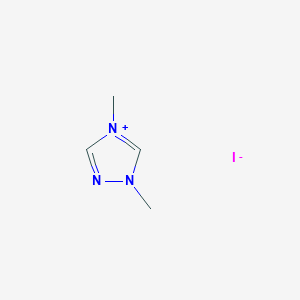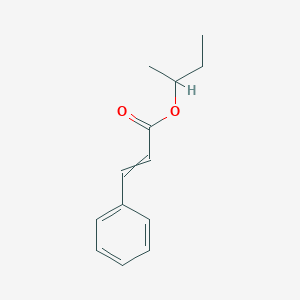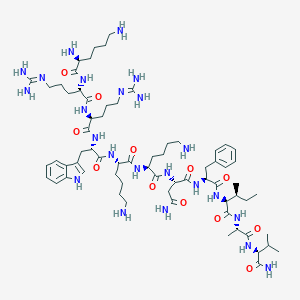
2-(4-氯苯基)-5-(三氟甲基)-1H-吡咯-3-甲腈
概述
描述
2-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, commonly referred to as 2C-T-7, is a synthetic psychedelic drug of the phenethylamine and substituted pyrrole chemical classes. It is a close structural analog of the psychedelic drug 2C-T-2, and is related to the 2C family of psychedelic phenethylamines. It was first synthesized by Alexander Shulgin in 1977 and described in his 1991 book PiHKAL. 2C-T-7 has been used as a recreational drug and has also been investigated for its potential therapeutic applications.
科学研究应用
Insecticidal Activity
This compound has been utilized in the synthesis of 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles , which exhibit significant insecticidal activity. The chemo- and regioselective defluorinative annulation process used to create these pyrazoles is notable for its mild conditions and high yields. Notably, one of the derivatives has shown up to 100% effectiveness against the pest Plutella xylostella , a global agricultural threat .
Organic Synthesis
The compound serves as a precursor in various organic synthesis reactions. For instance, it can undergo reactions that distinguish different nucleophilic sites, leading to the creation of diverse and useful compounds. This versatility is crucial for expanding the toolkit available for synthetic chemists .
Photoredox Catalysis
In the field of photoredox catalysis, this compound’s derivatives have been used to promote S-trifluoromethylation of thiophenols. This process involves electron donor–acceptor (EDA) complexes and intramolecular single electron transfer (SET) reactions under visible light, without the need for a photoredox catalyst .
Medicinal Chemistry
Derivatives of 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile have been explored for their potential medicinal applications. For example, they have been used in the discovery of P-selectin inhibitors, which can have therapeutic effects in models of vascular injury .
属性
IUPAC Name |
2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2/c13-9-3-1-7(2-4-9)11-8(6-17)5-10(18-11)12(14,15)16/h1-5,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLQPJBQKJYNGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(N2)C(F)(F)F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451409 | |
| Record name | 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122454-23-3 | |
| Record name | 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile based on the provided research?
A1: The primary application of 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, also known as Econea®, is as an environmentally friendly antifouling agent. It is incorporated into coatings for marine vessels to prevent the accumulation of marine organisms. []
Q2: How effective is 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile as an antifouling agent?
A2: Research indicates that 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile demonstrates potent antifouling properties. Studies have shown its effectiveness against various fouling organisms, leading to its incorporation in commercial marine coatings. [, ]
Q3: Are there any synergistic effects when 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile is combined with other compounds?
A3: Yes, research shows synergistic effects when 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile is combined with other biocidal compounds. For example, combining it with copper compounds like Cu2O, Cu(OH)2, or copper pyrithione enhances its efficacy against fouling organisms. [, ] Similar synergistic effects are observed when combined with zinc pyrithione, with an optimal weight ratio ranging from 2:1 to 1:2. []
Q4: Has 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile been tested against specific organisms?
A4: Yes, this compound has shown efficacy against a range of organisms. Notably, it exhibits potent molluscicidal activity against Pomacea canaliculata, a freshwater snail. [] Additionally, it shows activity against Oncomelania hupensis, the intermediate host of Schistosoma japonicum. []
Q5: Are there any analytical methods available to measure the release of 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile from coatings?
A5: Researchers have developed a method using liquid chromatography-mass spectrometry to directly detect and quantify 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile in artificial seawater. This method enables monitoring the release rate of the compound from antifouling paints. []
Q6: Has the mechanism of action of 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile been investigated?
A6: While the precise mechanism of action is still under investigation, studies suggest that 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile may affect energy metabolism in target organisms. For instance, exposure to this compound reduces ATP levels in Oncomelania hupensis. [] Further research is necessary to fully elucidate its mode of action.
Q7: Are there any structural modifications explored to improve the activity of 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile?
A7: Research has investigated the impact of structural modifications on the activity of arylpyrrole compounds, including 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile. One study found that the presence of a bromide on the pyrrole ring is essential for strong molluscicidal activity. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the efficacy of such compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

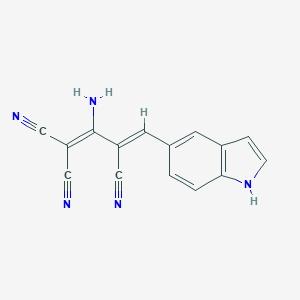
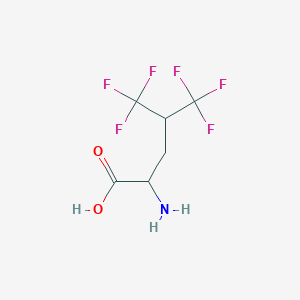
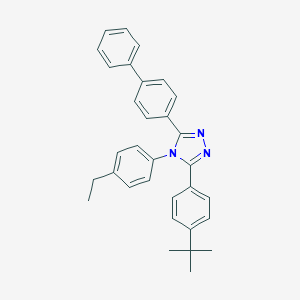
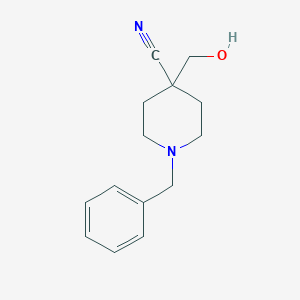

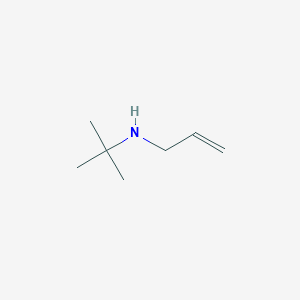
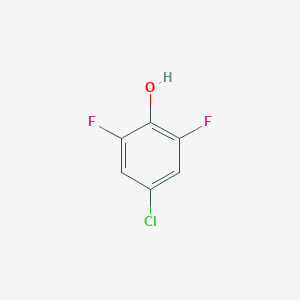
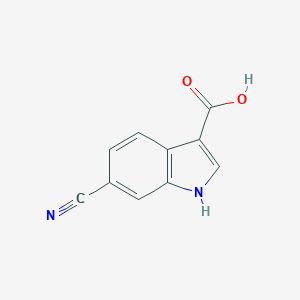
![3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one](/img/structure/B176285.png)
